molecular formula C16H13IN2O2S B2668167 2-iodo-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 477295-12-8

2-iodo-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2668167
CAS RN: 477295-12-8
M. Wt: 424.26
InChI Key: FIKWXMXZVSLXPP-FBMGVBCBSA-N
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Description

2-iodo-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation. In

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Benzothiazole derivatives have been explored for their potential in medicinal chemistry. For example, a series of benzamides were prepared from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and evaluated for their binding affinity for dopamine D2 and serotonin 5-HT3 receptors, highlighting the role of benzamides in developing potential antiemetic agents [Hirokawa et al., 2002].

Supramolecular Chemistry

  • N-(Thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior, demonstrating the influence of methyl functionality and multiple non-covalent interactions on gelation. This indicates the utility of similar compounds in the design of supramolecular materials [Yadav & Ballabh, 2020].

Photodynamic Therapy

  • A study focused on the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, indicating the potential of benzothiazole derivatives in enhancing the efficacy of photosensitizers used in photodynamic therapy for cancer treatment [Pişkin et al., 2020].

Antimicrobial Activity

  • New pyridine derivatives incorporating benzothiazole moieties were synthesized and exhibited variable and modest antimicrobial activity against investigated bacterial and fungal strains, underscoring the potential of benzothiazole-based compounds in developing new antimicrobial agents [Patel et al., 2011].

Liquid Crystals

  • A series of new calamitic liquid crystals comprising a benzothiazole core were synthesized, highlighting the role of benzothiazole derivatives in the development of materials with specific mesomorphic properties [Ha et al., 2010].

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds such as N-Methylbenzamide have been found to be potent inhibitors of PDE10A, a phosphodiesterase abundant in brain tissue .

properties

IUPAC Name

2-iodo-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O2S/c1-19-14-12(21-2)8-5-9-13(14)22-16(19)18-15(20)10-6-3-4-7-11(10)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKWXMXZVSLXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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